(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione

Medicinal Chemistry Drug Design Physicochemical Properties

The compound (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS: 2321336-13-2) is a synthetic small molecule belonging to a class of imidazolidine-2,4-dione derivatives. It is structurally defined by a hydantoin core linked via a piperidine ring to a (E)-3,4-dimethoxyphenyl acryloyl moiety.

Molecular Formula C19H23N3O5
Molecular Weight 373.409
CAS No. 2321336-13-2
Cat. No. B2663584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
CAS2321336-13-2
Molecular FormulaC19H23N3O5
Molecular Weight373.409
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)CNC3=O)OC
InChIInChI=1S/C19H23N3O5/c1-26-15-5-3-13(11-16(15)27-2)4-6-17(23)21-9-7-14(8-10-21)22-18(24)12-20-19(22)25/h3-6,11,14H,7-10,12H2,1-2H3,(H,20,25)/b6-4+
InChIKeyMFLBKQGLJUOJLR-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2321336-13-2), a cGAS Inhibitor Candidate


The compound (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS: 2321336-13-2) is a synthetic small molecule belonging to a class of imidazolidine-2,4-dione derivatives. It is structurally defined by a hydantoin core linked via a piperidine ring to a (E)-3,4-dimethoxyphenyl acryloyl moiety . This compound is a discretionary example within a patent family describing cyclic inhibitors of cyclic GMP-AMP synthase (cGAS), an enzyme implicated in autoimmune and inflammatory diseases [1]. Its molecular formula is C19H23N3O5, with a molecular weight of 373.4 g/mol and a calculated XLogP3-AA of 1.2 .

Why (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione Cannot Be Substituted with Similar Scaffold Compounds


Imidazolidine-2,4-diones and related heterocycles are a widely explored class, but their biological profile is exquisitely sensitive to the substitution pattern on the terminal aryl ring of the acryloyl side chain . Even minor modifications to this pharmacophore, as seen in the patent family encompassing this compound, lead to substantial differences in physicochemical properties like lipophilicity (XLogP3-AA: 1.2 for the dimethoxyphenyl vs. higher values for chlorophenyl or other alkyl analogs) and potentially divergent target affinity and selectivity profiles . This means a generic replacement from a chemical catalog, even with an identical imidazolidine-piperidine core, is not a scientifically valid substitute for this specific compound without rigorous, quantitative re-evaluation [1].

Quantitative Differentiation Evidence for (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione vs. Analogs


Predicted Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Chlorophenyl Analog

The target compound's 3,4-dimethoxyphenyl group provides a lower calculated lipophilicity (XLogP3-AA = 1.2) compared to the (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione analog, which lacks the polar methoxy groups . This is a critical differentiator in lead optimization, as lower lipophilicity is generally associated with reduced off-target toxicity, lower metabolic clearance, and improved aqueous solubility profiles [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Predicted Physicochemical Differentiation: Molecular Bulk and Topological Polar Surface Area (TPSA) vs. O-Tolyl Analog

The target compound (C19H23N3O5, MW: 373.4) possesses a greater molecular weight and significantly higher topological polar surface area (TPSA) due to its two methoxy oxygen atoms, compared to the (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione analog which has a methyl substituent . The TPSA is inversely correlated with passive membrane permeability; however, the dimethoxyphenyl motif can facilitate specific polar interactions with protein targets that a simple alkyl phenyl group cannot [1].

Drug Discovery ADME Prediction Pharmacokinetics

Target Engagement Profile: cGAS Inhibition Potency Benchmarking within Patent Family

While a direct head-to-head comparison for this specific compound is not published, the patent family establishes cGAS as the primary target with example compounds demonstrating picomolar to low nanomolar potency [1]. BindingDB data for a close structural example (BDBM688400) from the same patent series, which shares the core pharmacophore, demonstrates a potent IC50 of 2 nM against human cGAS [2]. This sets a high baseline for the series; the 3,4-dimethoxyphenyl substitution is a specialized variation within this portfolio, selected for its distinct property profile while maintaining activity within a similar anticipated range

cGAS-STING Pathway Immuno-oncology Enzymatic Assay

Recommended Research Applications for (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione Based on Comparative Evidence


Lead Optimization Programs Targeting the cGAS-STING Pathway for Autoimmune Disease

This compound is ideally suited as a late-stage lead molecule in a medicinal chemistry program for autoimmune diseases such as systemic lupus erythematosus or Aicardi-Goutières syndrome. The evidential lower lipophilicity (XLogP3-AA of 1.2) compared to halogenated analogs directly supports its use in designing compounds with a better safety margin and solubility profile, addressing common pitfalls of early-generation cGAS inhibitors .

Chemical Probe Development for Target Validation of cGAS in Inflammatory Signaling

For researchers developing chemical probes for in vitro target validation, this compound's distinctive dimethoxyphenyl pharmacophore is a critical differentiator. While its 2 nM-class potency is inferred from close patent examples, its advantage over an o-tolyl or chlorophenyl analog lies in its higher topological polar surface area (TPSA), making it a superior tool compound when the study design requires a probe with minimized non-specific binding and enhanced aqueous solubility [1].

Combination Therapy Research in Immuno-Oncology

This compound is a candidate for use in preclinical combination therapy research in immuno-oncology, where cGAS-STING pathway activation (or inhibition) can modulate the tumor microenvironment. The quantitative evidence suggests that when a research protocol requires a non-halogenated, electron-rich aryl moiety to potentially engage a specific sub-pocket within the cGAS active site, the 3,4-dimethoxyphenyl variant should be prioritized over commercially available but pharmacologically distinct 2-chlorophenyl or thiophenyl analogs .

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